molecular formula C29H29N B14236846 N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine CAS No. 216018-11-0

N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine

Cat. No.: B14236846
CAS No.: 216018-11-0
M. Wt: 391.5 g/mol
InChI Key: KHYJQGGBXKYULS-UHFFFAOYSA-N
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Description

N,N-Bis(3,4-dimethylphenyl)-4’-methyl[1,1’-biphenyl]-4-amine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings and amine groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(3,4-dimethylphenyl)-4’-methyl[1,1’-biphenyl]-4-amine typically involves a series of organic reactions, including amination and coupling reactions. One common method involves the reaction of 3,4-dimethylaniline with 4-bromo-4’-methylbiphenyl under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(3,4-dimethylphenyl)-4’-methyl[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds and amine derivatives, which can be further utilized in different applications .

Scientific Research Applications

N,N-Bis(3,4-dimethylphenyl)-4’-methyl[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Bis(3,4-dimethylphenyl)-4’-methyl[1,1’-biphenyl]-4-amine exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The pathways involved may include signal transduction and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(3-methylphenyl)-N,N-diphenylbenzidine
  • N,N-Diphenyl-N,N-di(m-tolyl)benzidine
  • 4,4’-Bis[N-phenyl-N-(m-tolyl)amino]biphenyl

Uniqueness

N,N-Bis(3,4-dimethylphenyl)-4’-methyl[1,1’-biphenyl]-4-amine stands out due to its specific substitution pattern on the aromatic rings, which imparts unique electronic and steric properties. These characteristics make it particularly suitable for applications in organic electronics and materials science .

Properties

CAS No.

216018-11-0

Molecular Formula

C29H29N

Molecular Weight

391.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3,4-dimethyl-N-[4-(4-methylphenyl)phenyl]aniline

InChI

InChI=1S/C29H29N/c1-20-6-10-25(11-7-20)26-12-16-27(17-13-26)30(28-14-8-21(2)23(4)18-28)29-15-9-22(3)24(5)19-29/h6-19H,1-5H3

InChI Key

KHYJQGGBXKYULS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC(=C(C=C3)C)C)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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